molecular formula C10H16O B13303981 1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde

1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13303981
M. Wt: 152.23 g/mol
InChI Key: NGJYGYRGIBUWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H16O. It features a cyclobutane ring substituted with a cyclopropylethyl group and an aldehyde functional group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent, followed by functional group transformations to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropylethyl group can participate in substitution reactions, particularly under conditions that favor the formation of carbocations or radicals.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, radical initiators

Major Products

    Oxidation: 1-(2-Cyclopropylethyl)cyclobutane-1-carboxylic acid

    Reduction: 1-(2-Cyclopropylethyl)cyclobutan-1-ol

    Substitution: Various substituted cyclobutane derivatives depending on the reagents used

Scientific Research Applications

1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The cyclopropylethyl group can influence the reactivity and stability of the compound due to its ring strain and electronic effects .

Comparison with Similar Compounds

1-(2-Cyclopropylethyl)cyclobutane-1-carbaldehyde can be compared with other cyclobutane derivatives and aldehydes:

    Cyclobutane-1-carbaldehyde: Lacks the cyclopropylethyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    1-(2-Cyclopropylethyl)cyclopropane-1-carbaldehyde: Features a smaller ring, which may result in different reactivity and stability due to increased ring strain.

    Cyclopropylcarbinyl aldehyde: Contains a cyclopropyl group directly attached to the aldehyde carbon, which can significantly affect its reactivity and stability.

The unique combination of the cyclobutane ring and the cyclopropylethyl group in this compound imparts distinct chemical properties that can be advantageous in specific synthetic and research applications .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(2-cyclopropylethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c11-8-10(5-1-6-10)7-4-9-2-3-9/h8-9H,1-7H2

InChI Key

NGJYGYRGIBUWNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCC2CC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.